HFI-419

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

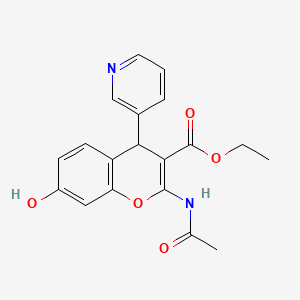

C19H18N2O5 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

ethyl 2-acetamido-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate |

InChI |

InChI=1S/C19H18N2O5/c1-3-25-19(24)17-16(12-5-4-8-20-10-12)14-7-6-13(23)9-15(14)26-18(17)21-11(2)22/h4-10,16,23H,3H2,1-2H3,(H,21,22) |

InChI Key |

GGBHINRNYAAYMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

HFI-419 and its Interaction with Insulin-Regulated Aminopeptidase (IRAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of HFI-419, a potent inhibitor of Insulin-Regulated Aminopeptidase (IRAP). We delve into the molecular interactions, signaling pathways, and cellular consequences of this compound binding to IRAP, with a particular focus on its role in facilitating GLUT4 translocation and glucose uptake. This document summarizes key quantitative data, details comprehensive experimental protocols for studying the this compound-IRAP interaction, and provides visual representations of the underlying biological processes to support further research and drug development efforts in metabolic and neurological disorders.

Introduction

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine (B10760876) aminopeptidase, is a type II transmembrane zinc-metalloprotease belonging to the M1 family of aminopeptidases.[1][2] IRAP is highly expressed in tissues responsive to insulin (B600854), such as adipose tissue and muscle, where it co-localizes with the glucose transporter GLUT4 within specialized vesicles.[2] Upon insulin stimulation, both IRAP and GLUT4 translocate to the plasma membrane, facilitating the uptake of glucose into the cell.[2]

This compound is a benzopyran-based, competitive inhibitor of IRAP.[3] It has garnered significant interest due to its potential therapeutic applications, particularly in the enhancement of cognitive function.[1] This cognitive enhancement is hypothesized to be linked to increased glucose uptake in hippocampal neurons, mediated by GLUT4.[4] This guide will explore the core mechanism of action of this compound on IRAP, providing a detailed overview for researchers in the field.

Quantitative Data: this compound Inhibition of IRAP

The inhibitory potency of this compound against IRAP has been characterized by its inhibitory constant (Ki). The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Substrate Used | Source |

| Ki | 0.48 µM | Leu-AMC | [3][5] |

| Inhibition Type | Competitive | Leu-AMC | [3] |

| Selectivity | High selectivity for IRAP over other aminopeptidases (APN, ERAP1, ERAP2) | Not specified | [1] |

Mechanism of Action of this compound on IRAP

This compound acts as a competitive inhibitor of IRAP, meaning it binds to the active site of the enzyme and competes with the natural substrate.[3][5] The binding of this compound to the catalytic site of IRAP prevents the hydrolysis of its substrates. While initially characterized as a competitive inhibitor, more recent evidence suggests a more complex, potentially allosteric mechanism of action, particularly with different substrates.[6]

The functional consequence of IRAP inhibition by this compound is particularly relevant in the context of glucose metabolism. IRAP is co-localized with GLUT4 in intracellular vesicles. Following insulin signaling, these vesicles translocate to the plasma membrane. It is proposed that the enzymatic activity of IRAP is involved in the subsequent internalization and recycling of GLUT4. By inhibiting IRAP, this compound is thought to delay the internalization of GLUT4, thereby increasing its residence time at the plasma membrane and enhancing glucose uptake.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving insulin, IRAP, GLUT4, and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on IRAP.

IRAP Enzyme Inhibition Assay

This protocol is used to determine the inhibitory potency (Ki or IC50) of this compound against IRAP.

Materials:

-

Recombinant human IRAP

-

This compound

-

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to create a range of concentrations.

-

Add a fixed concentration of recombinant IRAP to each well of the microplate.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Leu-AMC substrate to each well.

-

Immediately measure the fluorescence (Excitation: ~360-380 nm, Emission: ~440-460 nm) over time using a plate reader.

-

Calculate the initial reaction velocities (V) for each this compound concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

To determine the Ki for competitive inhibition, perform the assay with varying concentrations of both the substrate and inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk).

References

- 1. Discovery of Novel Allosteric Inhibitor Hits for Insulin-Regulated Aminopeptidase Provides Insights on Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. The Measurement of GLUT4 Translocation in 3T3-L1 Adipocytes | Springer Nature Experiments [experiments.springernature.com]

- 5. 4.3. Cell Culture and Glucose Uptake Assay [bio-protocol.org]

- 6. Modulation of Glucose Metabolism in Hippocampal Neurons by Adiponectin and Resistin - PMC [pmc.ncbi.nlm.nih.gov]

HFI-419: A Deep Dive into the Selective Inhibition of Insulin-Regulated Aminopeptidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HFI-419, a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP). This document details the mechanism of action, quantitative biochemical data, experimental protocols for its evaluation, and the critical signaling pathways involved.

Introduction to IRAP and Its Inhibition

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine (B10760876) aminopeptidase (P-LAP), is a type II transmembrane zinc-metalloprotease belonging to the M1 aminopeptidase family.[1][2] It is encoded by the LNPEP gene.[1] IRAP is expressed in various tissues and is particularly known for its co-localization with the glucose transporter GLUT4 in intracellular vesicles.[3][4][5][6] Upon insulin (B600854) stimulation, both IRAP and GLUT4 translocate to the plasma membrane, making IRAP a key player in glucose metabolism.[3][4][5][6][7] Beyond its role in glucose uptake, IRAP is involved in diverse physiological processes, including cognitive function, immune response, and the regulation of peptide hormones like oxytocin (B344502) and vasopressin.[1][8]

The development of selective IRAP inhibitors like this compound has opened new avenues for investigating the therapeutic potential of targeting this enzyme in various diseases, including cognitive disorders and metabolic conditions.[2][8][9]

This compound: A Selective Allosteric Inhibitor

This compound is a benzopyran-based small molecule identified through virtual screening as a potent IRAP inhibitor.[10][11] A key characteristic of this compound is its high selectivity for IRAP over other closely related M1 family aminopeptidases, such as Aminopeptidase N (APN), ERAP1, and ERAP2.[2][10] Recent studies have revealed that this compound acts as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site.[8][12] This allosteric mechanism contributes to its complex inhibitory profile, which can vary depending on the substrate being processed.[8][12]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: Inhibitory Potency of this compound against IRAP

| Parameter | Value | Substrate | Reference |

| Ki | 0.48 µM | - | [9] |

| IC50 | < 3.5 µM | Not Specified | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose | Effect | Reference |

| Rats | 0.1 nM (icv) | Enhanced performance in the Sustained Attention Task (SAT) | [2] |

| Obese Zucker Rats | 29 μ g/100 g BW/day (s.c.) | Improved glucose utilization during ipGTT | [5][6] |

| Rabbit | Not Specified | Prevented acetylcholine-mediated vasoconstriction | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of this compound's role. The following diagrams, generated using the DOT language, illustrate the IRAP signaling pathway and a typical workflow for evaluating IRAP inhibitors.

Caption: IRAP Signaling Pathway in Insulin-Responsive Cells.

Caption: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize this compound.

In Vitro Enzymatic Assays

Objective: To determine the inhibitory potency (IC50) of this compound against IRAP and its selectivity against other aminopeptidases.

General Protocol:

-

Enzyme Preparation: Recombinant human IRAP, ERAP1, and ERAP2 are expressed and purified.

-

Substrate: A fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for IRAP and ERAP1, or L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) for ERAP2, is used.[8]

-

Assay Buffer: A suitable buffer, for example, 50 mM HEPES (pH 7.5) containing 100 mM NaCl, is prepared.[8]

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Reaction: The reaction is initiated by adding the enzyme to a mixture of the substrate and the inhibitor in a microplate.

-

Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate hydrolysis is calculated from the linear portion of the progress curve.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Glucose Uptake Assay

Objective: To assess the effect of this compound on insulin-stimulated glucose uptake in a relevant cell line.

Cell Line: L6 muscle cells stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are commonly used.[3]

Protocol:

-

Cell Culture: L6-GLUT4myc myoblasts are cultured and differentiated into myotubes.

-

Serum Starvation: Differentiated myotubes are serum-starved for a defined period (e.g., 3 hours) to establish a basal state.

-

Inhibitor Treatment: Cells are pre-incubated with this compound or vehicle (e.g., DMSO) for a specified time.

-

Insulin Stimulation: Cells are then stimulated with a submaximal concentration of insulin (e.g., 100 nM) for a defined period (e.g., 20 minutes) to induce GLUT4 translocation. A basal (unstimulated) group is also included.

-

Glucose Uptake Measurement: 2-deoxy-[3H]-glucose is added to the cells for a short period (e.g., 5 minutes).

-

Lysis and Scintillation Counting: The reaction is stopped, cells are washed and lysed, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: Glucose uptake is normalized to the protein content of each sample. The effect of this compound on both basal and insulin-stimulated glucose uptake is then determined.

In Vivo Cognitive Function Assessment (Sustained Attention Task)

Objective: To evaluate the effect of this compound on cognitive performance in an animal model.

Animal Model: Rats are commonly used for this behavioral task.[2]

Protocol:

-

Animal Acclimatization and Training: Rats are acclimatized to the testing environment and trained on the Sustained Attention Task (SAT). The SAT typically requires the animal to respond to a brief visual or auditory signal to receive a reward and to withhold responding in the absence of the signal.

-

Drug Administration: this compound (e.g., 0.1 nM) or vehicle is administered via intracerebroventricular (icv) injection a set time before the task.[2]

-

Behavioral Testing: The animals' performance on the SAT is recorded, including the number of correct detections (hits), correct rejections, and errors of omission and commission.

-

Data Analysis: Performance metrics, such as accuracy and the number of trials completed, are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test).[2]

In Vivo Metabolic Assessment (Intraperitoneal Glucose Tolerance Test)

Objective: To determine the effect of this compound on whole-body glucose homeostasis.

Animal Model: Obese Zucker rats, a model of insulin resistance, can be used.[5][6]

Protocol:

-

Drug Administration: this compound (e.g., 29 μ g/100 g BW/day) or vehicle is administered continuously for a period (e.g., 2 weeks) using osmotic minipumps implanted subcutaneously.[5][6]

-

Fasting: After the treatment period, the rats are fasted overnight.

-

Glucose Challenge: A bolus of glucose is administered via intraperitoneal (ip) injection.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated for each animal. The glucose tolerance curves and AUC values are compared between the this compound-treated and vehicle-treated groups.[5][6]

Conclusion

This compound stands out as a highly selective, allosteric inhibitor of IRAP. Its ability to modulate IRAP activity has demonstrated significant effects in both in vitro and in vivo models, particularly in the realms of cognitive function and glucose metabolism. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting IRAP with selective inhibitors like this compound. The continued investigation into the multifaceted roles of IRAP, facilitated by such specific chemical probes, holds considerable promise for the development of novel treatments for a range of human diseases.

References

- 1. Insulin regulated aminopeptidase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. The Role of Insulin Regulated Aminopeptidase in Endocytic Trafficking and Receptor Signaling in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Insulin-Regulated Aminopeptidase Inhibition Ameliorates Metabolism in Obese Zucker Rats [frontiersin.org]

- 6. Insulin-Regulated Aminopeptidase Inhibition Ameliorates Metabolism in Obese Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of Insulin-Regulated Aminopeptidase in MHC Class I Antigen Presentation [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. IRAP Inhibitors: M1-Aminopeptidase Family Inspiration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of New Nanomolar Selective IRAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Allosteric Inhibitor Hits for Insulin-Regulated Aminopeptidase Provides Insights on Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IRAP inhibition using HFI419 prevents moderate to severe acetylcholine mediated vasoconstriction in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

HFI-419: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

A Foreword for the Researcher

This technical guide provides a comprehensive overview of HFI-419, a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the discovery, synthesis, and biological activity of this promising compound. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.

Discovery and Synthesis

Discovery: From Virtual Screening to a Novel Scaffold

This compound, also known as (±)-Ethyl-2-acetamido-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate, emerged from a virtual screening of a database containing 1.5 million compounds. This computational approach aimed to identify novel, non-peptidic inhibitors of Insulin-Regulated Aminopeptidase (IRAP), a zinc-metalloprotease implicated in cognitive function and glucose metabolism. The initial screening identified the 2-amino-4H-benzopyran scaffold as a promising starting point for inhibitor development. Subsequent medicinal chemistry efforts focused on optimizing the potency and drug-like properties of this scaffold, leading to the synthesis and identification of this compound as a lead compound with sub-micromolar inhibitory activity against IRAP.[1]

Chemical Synthesis

A plausible synthetic route for this compound, based on general methods for 4H-chromene synthesis, is as follows:

-

Pechmann Condensation: Reaction of 2,4-dihydroxybenzaldehyde (B120756) with ethyl acetoacetate (B1235776) in the presence of a catalyst to form a 7-hydroxycoumarin intermediate.

-

Knoevenagel Condensation: The 7-hydroxycoumarin intermediate is then reacted with 3-pyridinecarboxaldehyde (B140518) and a source of ammonia (B1221849) (for the 2-amino group) or N-acetylglycine ethyl ester (for the 2-acetamido group) in a suitable solvent, often under reflux, to yield the final 4H-chromene product.

Further details on the synthesis of similar benzopyran structures can be found in the chemical literature.[2][3][4][5]

Biological Activity and Mechanism of Action

This compound is a selective, allosteric inhibitor of IRAP.[6][7] It has demonstrated significant biological effects in both in vitro and in vivo models, primarily related to cognitive enhancement and vasoprotection.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against IRAP

| Parameter | Value | Substrate | Reference |

| Ki | 0.48 µM | Leu-AMC (25 µM) | [8] |

Table 2: Selectivity Profile of this compound

| Aminopeptidase | % Inhibition at 100 µM | Reference |

| Aminopeptidase N (APN) | ≤13% | [8] |

| Angiotensin-Converting Enzyme 1 (ACE1) | ≤13% | [8] |

| Leukotriene A4 Hydrolase | ≤13% | [8] |

| ER-associated Aminopeptidase 1 (ERAP1) | ≤13% | [8] |

| ER-associated Aminopeptidase 2 (ERAP2) | ≤13% | [8] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Route | Dose | Plasma t1/2 | Metabolite | Metabolite Ki | Reference |

| Intravenous (i.v.) | 2 mg/kg | 11 min | HFI-142 | 2.0 µM | [8] |

| Intraperitoneal (i.p.) | 10 mg/kg | 4.6 h | HFI-142 | 2.0 µM | [8] |

Note: this compound is reported to be hydrolyzed to the less potent but more stable metabolite HFI-142, which exhibits better blood-brain barrier permeability.[8]

Signaling Pathways

This compound has been shown to improve spatial working and recognition memory in rodents.[9] This effect is believed to be mediated by an increase in hippocampal dendritic spine density, a process facilitated by GLUT4-mediated glucose uptake.[9][10] The proposed signaling pathway suggests that by inhibiting IRAP, this compound prevents the degradation of certain neuropeptides, such as oxytocin (B344502) and vasopressin, which in turn can modulate synaptic plasticity.[7] Furthermore, the increased glucose uptake via GLUT4 may provide the necessary energy for dendritic spine formation and maintenance.

In a rabbit model of vascular dysfunction, this compound was found to prevent acetylcholine-mediated vasoconstriction.[11][12] In healthy blood vessels, acetylcholine (B1216132) induces vasodilation through the release of nitric oxide (NO) from endothelial cells. However, in dysfunctional endothelium, acetylcholine can cause paradoxical vasoconstriction by directly acting on smooth muscle cells. This compound's inhibitory effect on this pathological vasoconstriction suggests a potential therapeutic role in conditions like coronary artery vasospasm.[11]

Experimental Protocols

In Vitro IRAP Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methodologies used in the characterization of IRAP inhibitors.[6]

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against recombinant human IRAP.

Materials:

-

Recombinant human IRAP enzyme

-

Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

To each well of the microplate, add 50 µL of Assay Buffer containing the appropriate concentration of this compound or vehicle (DMSO) for control wells.

-

Add 25 µL of recombinant human IRAP (at a final concentration of ~1-5 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of Leu-AMC substrate (at a final concentration of 25-50 µM) to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

-

Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

In Vivo Assessment of Cognitive Enhancement in Rats (Spontaneous Alternation Task)

This protocol is based on the study by Seyer et al. (2020).[9]

Objective: To evaluate the effect of this compound on spatial working memory in rats.

Animals:

-

Adult male Sprague-Dawley rats.

Apparatus:

-

A Y-maze with three identical arms.

Procedure:

-

Rats are habituated to the Y-maze for a set period before the experiment.

-

This compound (e.g., 0.1 nM in a vehicle of 10% v/v DMSO in saline) or vehicle is administered via intracerebroventricular (i.c.v.) injection.

-

After a specified time post-injection, each rat is placed at the end of one arm of the Y-maze and allowed to explore freely for a defined period (e.g., 8 minutes).

-

The sequence of arm entries is recorded. An "alternation" is defined as successive entries into the three different arms.

-

The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

The total number of arm entries is also recorded as a measure of locomotor activity.

-

Statistical analysis (e.g., two-tailed unpaired t-test) is used to compare the performance of the this compound-treated group with the vehicle-treated group.

Ex Vivo Assessment of Vasoconstriction in Rabbit Aortic Rings

This protocol is based on the study by El-Hawli et al. (2017).[11]

Objective: To determine the effect of this compound on acetylcholine-induced vasoconstriction in dysfunctional rabbit aortic rings.

Tissues and Reagents:

-

Abdominal aorta from New Zealand white rabbits.

-

Krebs-Henseleit solution.

-

Homocysteine (to induce vascular dysfunction).

-

Phenylephrine (B352888) (for pre-constriction).

-

Acetylcholine (ACh).

-

This compound.

Procedure:

-

The abdominal aorta is excised and cut into rings.

-

The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Vascular dysfunction is induced by incubating the rings with 3 mM homocysteine for 1 hour.

-

The rings are pre-constricted with phenylephrine to a stable tension.

-

A cumulative concentration-response curve to acetylcholine is generated to assess endothelial function. In dysfunctional vessels, this will result in vasoconstriction.

-

In a separate set of dysfunctional rings, this compound is added to the organ bath 5 minutes prior to the addition of acetylcholine.

-

The effect of this compound on the acetylcholine-induced vasoconstriction is measured and compared to the response in the absence of the inhibitor.

-

Data are expressed as the percentage of relaxation or constriction relative to the pre-constriction tension. Statistical analysis is performed to compare the responses.

Experimental and Logical Workflows

Conclusion and Future Directions

This compound represents a significant advancement in the development of small molecule inhibitors of IRAP. Its discovery through virtual screening and subsequent optimization has yielded a compound with promising cognitive-enhancing and vasoprotective properties. The proposed mechanisms of action, involving GLUT4-mediated increases in dendritic spine density and the inhibition of pathological vasoconstriction, provide a solid foundation for further investigation.

Future research should focus on several key areas:

-

Detailed Structure-Activity Relationship (SAR) Studies: A more comprehensive understanding of the SAR for the benzopyran scaffold could lead to the development of even more potent and selective IRAP inhibitors.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies are needed to optimize dosing regimens and predict clinical efficacy.

-

Elucidation of Downstream Signaling Pathways: Further research is required to fully elucidate the downstream signaling cascades activated by IRAP inhibition in different cell types and tissues.

-

Translational Studies: Ultimately, the therapeutic potential of this compound and related compounds will need to be evaluated in relevant disease models and, eventually, in human clinical trials.

This technical guide provides a solid foundation for researchers and drug developers interested in this compound and the broader field of IRAP inhibition. The detailed information on its discovery, synthesis, and biological activity should facilitate further research and development of this promising therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. l-Proline-catalysed synthesis of chromeno[2,3-b]chromene from 4-hydroxy-2H-chromene-2-thione and an anti-proliferative study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 2-(2-oxo-2H-chromen-4-yl)acetamides as potent acetylcholinesterase inhibitors and molecular insights into binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Benzopyran-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IRAP inhibition using HFI419 prevents moderate to severe acetylcholine mediated vasoconstriction in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Is There an Interplay Between the Functional Domains of IRAP? [frontiersin.org]

The Role of HFI-419 in GLUT4-Mediated Glucose Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound HFI-419 and its complex relationship with GLUT4-mediated glucose uptake. This compound is a specific inhibitor of the aminopeptidase (B13392206) activity of Insulin-Regulated Aminopeptidase (IRAP), an enzyme that co-localizes with the GLUT4 glucose transporter in insulin-responsive tissues such as muscle and adipose cells.[1][2][3] The inhibition of IRAP by this compound has been investigated as a potential mechanism to modulate glucose metabolism, with intriguing but context-dependent findings. This document summarizes the key quantitative data from preclinical studies, details the experimental protocols used in this research, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The effects of this compound on glucose metabolism and related signaling pathways have been quantified in both in vivo and in vitro models. The following tables summarize the key findings.

Table 1: In Vivo Effects of this compound in Obese Zucker Rats

| Parameter | Treatment Group | Result | Percentage Change | Reference |

| Glucose Utilization (ipGTT) | This compound (29 µ g/100 g BW/day for 2 weeks) | Significantly improved | - | [1][2] |

| Area Under the Curve (AUC) for Glucose (ipGTT) | This compound | Decreased | - | [1][2] |

| Phospho-IRβ(Tyr1150/1151)/Total IRβ Ratio in Skeletal Muscle | This compound | Increased | - | [1][2] |

| Plasma Oxytocin Levels | This compound | Strong tendency to increase | - | [1][2] |

Table 2: In Vitro and In Vivo Effects of this compound on Glucose Uptake

| Model System | Treatment Conditions | Outcome on Glucose Uptake | Reference |

| L6GLUT4myc cells | This compound (10⁻⁶ M and 10⁻⁷ M) for 30 min or 24 h (basal and insulin-stimulated) | No alteration | [3] |

| Normal Rats (Oral Glucose Tolerance Test) | This compound | No effect on peripheral glucose handling | [3] |

| Streptozotocin (STZ)-induced Diabetic Rats (Oral Glucose Tolerance Test) | This compound (with or without insulin) | No effect on glucose handling | [3] |

| K⁺-evoked depolarized or cAMP-stimulated neurons | This compound | Potentiated GLUT4-mediated glucose uptake | [3] |

Signaling Pathways and Logical Relationships

The mechanism by which this compound influences glucose metabolism appears to be dependent on the metabolic state of the subject and the specific cell type.

Proposed this compound Mechanism in Insulin-Resistant Skeletal Muscle

In obese, insulin-resistant models, this compound has been shown to improve glucose tolerance.[1][2] This effect is not due to a direct, universal enhancement of GLUT4 translocation but rather an improvement in the upstream insulin (B600854) signaling cascade in skeletal muscle.[1][2] The inhibition of IRAP's enzymatic activity by this compound is associated with increased phosphorylation of the insulin receptor, a key step in initiating the insulin signaling pathway that ultimately leads to GLUT4 translocation.[1][2]

Caption: Proposed mechanism of this compound in insulin-resistant skeletal muscle.

Canonical Insulin-Mediated GLUT4 Translocation

For context, the diagram below illustrates the established insulin signaling pathway leading to GLUT4 translocation. Insulin binds to its receptor, initiating a phosphorylation cascade involving IRS, PI3K, and Akt.[][5] Activated Akt promotes the movement of GLUT4 storage vesicles (GSVs) to the plasma membrane, where they fuse and embed GLUT4 to facilitate glucose entry into the cell.[5][6] IRAP is a component of these GSVs and translocates with GLUT4.[3][7]

Caption: Canonical insulin signaling pathway for GLUT4 translocation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the research on this compound.

In Vivo Intraperitoneal Glucose Tolerance Test (ipGTT)

This protocol is used to assess how quickly an animal can clear a glucose load from its blood.

-

Treatment: this compound administered at a dose of 29 μ g/100 g body weight/day via subcutaneously implanted osmotic minipumps for 2 weeks.[2]

-

Procedure:

-

Fast rats overnight.

-

Record baseline blood glucose from a tail vein blood sample (t=0).

-

Administer a glucose solution (typically 2 g/kg body weight) via intraperitoneal injection.

-

Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.

-

Measure blood glucose concentrations for each time point.

-

-

Data Analysis: Plot blood glucose concentration against time. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

In Vitro 2-Deoxy-D-[³H]glucose Uptake Assay

This assay measures the rate of glucose transport into cultured cells.

-

Cell Line: Differentiated L6GLUT4myc muscle cells.[3]

-

Procedure:

-

Seed and differentiate L6GLUT4myc myoblasts into myotubes in multi-well plates.

-

Serum-starve the cells for a defined period (e.g., 3-5 hours) in Krebs-Ringer-HEPES (KRH) buffer.

-

Treat the cells with this compound (e.g., 10⁻⁶ M or 10⁻⁷ M) and/or insulin (e.g., 25 nM or 100 nM) for the desired duration (e.g., 30 minutes or 24 hours).[3]

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and unlabeled 2-deoxy-D-glucose for a short period (e.g., 5-10 minutes).

-

Terminate the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells (e.g., with 0.1 M NaOH).

-

Measure the incorporated radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the protein content of each well.

-

-

Data Analysis: Express glucose uptake as a fold change relative to the basal (unstimulated) condition.

Caption: Experimental workflow for a radiolabeled glucose uptake assay.

Western Blot Analysis for Insulin Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) form of the insulin receptor.

-

Sample Preparation:

-

Procedure:

-

Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IRβ Tyr1150/1151 or anti-total IRβ).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a chemiluminescent substrate that reacts with the enzyme to produce light.

-

Detect the light signal using a digital imager.

-

-

Data Analysis: Quantify the band intensity using densitometry software. Express the amount of the phosphorylated protein relative to the total amount of that protein.

Conclusion

The available evidence indicates that this compound, a specific inhibitor of IRAP's aminopeptidase activity, does not appear to be a universal secretagogue for GLUT4 translocation or glucose uptake. Its positive effects on glucose metabolism have been observed specifically in a model of obesity and insulin resistance, where it seems to act by improving the sensitivity of the insulin signaling pathway in skeletal muscle.[1][2] In contrast, under normal or type 1 diabetic conditions, this compound shows no significant impact on whole-body glucose handling.[3] The divergent results between insulin-sensitive tissues (muscle, adipocytes) and neurons, where this compound does potentiate GLUT4-mediated glucose uptake, highlight a cell-type-specific mechanism of action that warrants further investigation.[3] Future research should focus on elucidating the precise molecular link between IRAP's enzymatic activity and insulin receptor phosphorylation in insulin-resistant states to fully understand the therapeutic potential of this compound.

References

- 1. Frontiers | Insulin-Regulated Aminopeptidase Inhibition Ameliorates Metabolism in Obese Zucker Rats [frontiersin.org]

- 2. Insulin-Regulated Aminopeptidase Inhibition Ameliorates Metabolism in Obese Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. Insulin signaling pathway | Abcam [abcam.com]

- 6. GLUT4 exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insulin-regulated Aminopeptidase Is a Key Regulator of GLUT4 Trafficking by Controlling the Sorting of GLUT4 from Endosomes to Specialized Insulin-regulated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HFI-419 in Modulating Hippocampal Dendritic Spine Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the function of HFI-419, a potent and selective inhibitor of insulin-regulated aminopeptidase (B13392206) (IRAP), in modulating hippocampal dendritic spine density. Emerging evidence strongly indicates that this compound enhances cognitive function, particularly spatial working and recognition memory, by promoting an increase in the density of dendritic spines in hippocampal neurons.[1] This effect is primarily mediated through a glucose transporter 4 (GLUT4)-dependent mechanism, highlighting a novel pathway for synaptic plasticity.[1][2] This document will detail the core signaling pathways, present quantitative data from key studies, and provide comprehensive experimental protocols for the investigation of this compound's effects.

Introduction

Dendritic spines are small, actin-rich protrusions from neuronal dendrites that form the postsynaptic component of the majority of excitatory synapses in the mammalian brain. The density and morphology of these structures are highly dynamic and are considered to be fundamental anatomical correlates of learning and memory.[1] Alterations in dendritic spine number and shape are associated with various neurodevelopmental and neurodegenerative disorders. Consequently, molecules that can modulate dendritic spine plasticity are of significant interest for therapeutic development.

This compound (Ethyl2-acetylamino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate) is a benzopyran-based, non-peptidic inhibitor of insulin-regulated aminopeptidase (IRAP).[1] IRAP, a zinc-dependent M1 aminopeptidase, is highly expressed in brain regions crucial for cognition, including the hippocampus.[3] While initially identified for its role in processing various neuropeptides, IRAP has been shown to co-localize with the insulin-responsive glucose transporter 4 (GLUT4) in intracellular vesicles.[2] Inhibition of IRAP by this compound has been demonstrated to facilitate the translocation of GLUT4 to the neuronal membrane, thereby increasing glucose uptake.[1][2] This enhancement of neuronal glucose metabolism appears to be a critical upstream event leading to increased dendritic spine density and improved cognitive performance.

Core Signaling Pathway

The primary mechanism by which this compound influences dendritic spine density involves the inhibition of IRAP and the subsequent enhancement of GLUT4-mediated glucose uptake. The proposed signaling cascade is as follows:

-

This compound Inhibits IRAP: this compound binds to and inhibits the enzymatic activity of IRAP.

-

GLUT4 Translocation: The inhibition of IRAP facilitates the translocation of GLUT4-containing vesicles to the plasma membrane of hippocampal neurons.

-

Increased Glucose Uptake: The increased presence of GLUT4 on the cell surface leads to enhanced glucose uptake into the neuron.

-

Enhanced Dendritic Spine Density: The elevated intracellular glucose levels provide the necessary energy and metabolic substrates to support the formation and stabilization of new dendritic spines.

This pathway is supported by evidence showing that the effects of this compound on dendritic spine density are blocked by the GLUT4 inhibitor, indinavir.[1]

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hippocampal dendritic spine density and related cognitive functions. The data is primarily derived from Seyer et al. (2020).

Table 1: Effect of this compound on Dendritic Spine Density in Primary Hippocampal Neurons

| Treatment Group | Concentration | Duration | Dendritic Spine Density (Spines/10 µm) | Percentage Change from Control |

| Vehicle (Control) | - | 48 hours | 4.5 ± 0.3 | - |

| This compound | 100 nM | 48 hours | 6.8 ± 0.4 | +51% |

| This compound | 1 µM | 48 hours | 7.2 ± 0.5 | +60% |

| This compound + Indinavir | 1 µM + 10 µM | 48 hours | 4.8 ± 0.3 | +7% (Not significant) |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Spine Morphology

| Treatment Group | Spine Type | Percentage of Total Spines |

| Vehicle (Control) | Mushroom/Stubby | 35 ± 3% |

| Thin/Filopodia | 65 ± 3% | |

| This compound (1 µM) | Mushroom/Stubby | 55 ± 4% |

| Thin/Filopodia | 45 ± 4% |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. An increase in the proportion of mushroom/stubby spines is associated with more mature and stable synapses.[1]

Table 3: Effect of this compound on Spatial Working Memory (Spontaneous Alternation Task)

| Treatment Group | Dose (Intracerebroventricular) | Alternation Percentage |

| Vehicle (Control) | - | 58 ± 3% |

| This compound | 0.1 nmol | 75 ± 4%* |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rat embryos.

Materials:

-

E18 pregnant Sprague-Dawley rat

-

Hibernate-E medium (Thermo Fisher Scientific)

-

Neurobasal medium (Thermo Fisher Scientific)

-

B-27 supplement (Thermo Fisher Scientific)

-

GlutaMAX (Thermo Fisher Scientific)

-

Penicillin-Streptomycin (Thermo Fisher Scientific)

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Poly-D-lysine coated coverslips or plates

-

Fetal Bovine Serum (FBS)

Procedure:

-

Euthanize the pregnant rat according to approved animal ethics protocols.

-

Dissect the E18 embryos and isolate the hippocampi in ice-cold Hibernate-E medium.

-

Mince the hippocampal tissue and incubate in 0.25% Trypsin-EDTA with DNase I at 37°C for 15 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette in Neurobasal medium containing 10% FBS to inactivate the trypsin.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Plate the neurons on poly-D-lysine coated coverslips at a density of 50,000 cells/cm².

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with half-media changes every 3-4 days.

Dendritic Spine Density Analysis

Procedure:

-

At the desired day in vitro (DIV), treat the hippocampal cultures with this compound, vehicle, or other compounds for the specified duration.

-

Fix the neurons with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

-

To visualize neuronal morphology, incubate with an antibody against a dendritic marker such as Microtubule-Associated Protein 2 (MAP2) overnight at 4°C.

-

Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

-

Mount the coverslips onto glass slides with an anti-fade mounting medium.

-

Acquire images of dendrites using a confocal microscope with a 63x or 100x oil-immersion objective.

-

Quantify dendritic spine density manually or using semi-automated software (e.g., ImageJ with the NeuronJ plugin) by counting the number of spines per unit length of dendrite (e.g., spines/10 µm).

Glucose Uptake Assay

Procedure:

-

Culture primary hippocampal neurons in 24-well plates.

-

Wash the cells with glucose-free Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with this compound, vehicle, or inhibitors (e.g., indinavir) for 30 minutes.

-

Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to a final concentration of 100 µM.

-

Incubate for 30 minutes at 37°C.

-

Terminate the uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the fluorescence intensity using a plate reader (Excitation/Emission ~465/540 nm).

-

Normalize the fluorescence signal to the total protein content of each well.

Conclusion

This compound represents a promising pharmacological tool for the enhancement of cognitive function through the modulation of synaptic plasticity. Its mechanism of action, centered on the inhibition of IRAP and the subsequent increase in GLUT4-mediated glucose uptake, provides a novel target for the development of therapeutics aimed at treating cognitive deficits. The data presented in this guide underscore the potent effects of this compound on increasing hippocampal dendritic spine density, particularly the mature mushroom/stubby spine subtypes, which are critical for stable synaptic connections. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other IRAP inhibitors. Future studies should continue to explore the downstream signaling events that link increased glucose metabolism to the cytoskeletal rearrangements required for spinogenesis.

References

- 1. Insulin-regulated aminopeptidase inhibitor-mediated increases in dendritic spine density are facilitated by glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of HFI-419 on Cognitive Function in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence demonstrating the cognitive-enhancing effects of HFI-419 in rodent models. The document outlines the quantitative data from key studies, details the experimental protocols used to assess cognitive function and underlying cellular mechanisms, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the significant findings from studies investigating the impact of this compound on cognitive performance and neuronal plasticity in rodents.

Table 1: Effects of this compound on Cognitive Performance in Rodents

| Behavioral Test | Species | Dose | Administration Route | Key Findings | Reference(s) |

| Spontaneous Alternation Task | Rat | 0.1 nM | Intracerebroventricular (i.c.v.) | Significantly improved performance compared to vehicle-treated controls (p = 0.0256). No effect on locomotor activity was observed. | [1] |

| Novel Object Recognition | Rat | 0.1 and 1 nmol | Intracerebroventricular (i.c.v.) | Demonstrated enhanced recognition of a novel object after a 20-hour delay compared to vehicle-treated animals. | [2][3] |

| Spontaneous Alternation Task | Rat | 0.1 nmol | Intracerebroventricular (i.c.v.) | Significantly increased spontaneous alternation scores, indicative of improved spatial working memory. A higher dose of 1 nmol showed no significant effect, suggesting a bell-shaped dose-response curve. | [2][4] |

Table 2: Effects of this compound on Neuronal Morphology and Function

| Measurement | Model System | Treatment | Key Findings | Reference(s) |

| Dendritic Spine Density | Primary rat hippocampal cultures | This compound | Significantly increased the density of dendritic spines, suggesting a structural basis for improved synaptic plasticity. | [1] |

| Glucose Uptake | Cultured hippocampal neurons | This compound | Enhanced glucose uptake, a process that was inhibited by a GLUT4 inhibitor, linking the cognitive effects to metabolic changes. | [1] |

| Long-Term Potentiation (LTP) | Rat hippocampus (in vitro and in vivo) | Angiotensin IV (another IRAP inhibitor) | Facilitated LTP in the dentate gyrus and CA1 region, providing electrophysiological evidence for enhanced synaptic plasticity. | [5] |

Experimental Protocols

Detailed methodologies for the key behavioral and cellular assays are provided below.

Spontaneous Alternation Task (Y-Maze/T-Maze)

This task assesses spatial working memory, which is dependent on the hippocampus.

Apparatus:

-

A Y-maze or T-maze with three identical arms, typically constructed from a non-porous material for easy cleaning.

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

-

Habituation to Maze: Place each rodent at the start of one arm and allow it to freely explore the maze for a single 8-minute session.

-

Drug Administration: Administer this compound or vehicle (e.g., 10% DMSO in saline) via the desired route (e.g., i.c.v. injection) at a predetermined time before the test.

-

Testing: After the designated uptake period, place the animal back in the starting arm and record the sequence of arm entries for a set duration (e.g., 5 minutes). An arm entry is counted when all four paws of the rodent are within the arm.

-

Data Analysis: An alternation is defined as three consecutive entries into three different arms. The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. An increase in the percentage of alternation in the this compound treated group compared to the control group indicates an improvement in spatial working memory.

Novel Object Recognition Test

This assay evaluates recognition memory, a cognitive function that relies on the integrity of the hippocampus and perirhinal cortex.

Apparatus:

-

An open-field arena (e.g., a 40x40x40 cm box).

-

Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be of similar size and material but differ in shape and appearance.

Procedure:

-

Habituation: On day 1, allow each rodent to freely explore the empty arena for 10 minutes.

-

Training/Familiarization: On day 2, place two identical objects in opposite corners of the arena. Place the rodent in the center of the arena and allow it to explore the objects for 10 minutes. The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.

-

Retention Interval: Return the animal to its home cage for a specified period (e.g., 20 hours).

-

Testing: On day 3, replace one of the familiar objects with a novel object. Place the rodent back in the arena and record the time spent exploring the familiar and novel objects for 5 minutes.

-

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher discrimination index in the this compound treated group indicates enhanced recognition memory.

In Vitro Electrophysiology: Long-Term Potentiation (LTP)

This protocol measures synaptic plasticity in hippocampal slices, providing a cellular correlate of learning and memory.

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.

-

Incubation: Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Obtain baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collateral pathway.

-

This compound Application: After establishing a stable baseline for 20-30 minutes, perfuse the slice with aCSF containing this compound at the desired concentration.

-

LTP Induction: Following drug application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

-

Data Analysis: The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline. A greater potentiation in this compound treated slices compared to controls would indicate an enhancement of synaptic plasticity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and development of specific inhibitors for insulin-regulated aminopeptidase as a new class of cognitive enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of insulin-regulated aminopeptidase inhibition with HA08 on recognition memory acquisition and spatial working memory under reversed circadian conditions in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolic Fate of HFI-419: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not provide specific details on the in vivo metabolic fate, including biotransformation, metabolite profiling, and excretion pathways of HFI-419. The following guide summarizes the known in vivo pharmacological effects and the experimental methodologies used to ascertain them, which can provide valuable context for researchers in the field.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase. IRAP is a transmembrane zinc metalloprotease involved in various physiological processes, including the regulation of peptide hormones like oxytocin (B344502) and vasopressin, and the trafficking of the GLUT4 glucose transporter. Due to its role in these pathways, IRAP has emerged as a therapeutic target for cognitive disorders and metabolic diseases. This compound has been investigated for its potential to ameliorate metabolic disturbances and enhance cognitive function.

In Vivo Pharmacological Effects of this compound

While direct metabolic studies are not publicly available, several in vivo studies in rodent models have characterized the pharmacological effects of this compound. These studies provide insights into its biological activity and potential therapeutic applications.

In obese Zucker rats, a model for obesity and insulin (B600854) resistance, this compound has been shown to improve glucose tolerance. Chronic administration of this compound led to a significant reduction in blood glucose levels during an intraperitoneal glucose tolerance test (ipGTT).

Table 1: Effect of this compound on Blood Glucose Levels during ipGTT in Obese Zucker Rats

| Time Point (minutes) | Blood Glucose (mmol/L) - Vehicle | Blood Glucose (mmol/L) - this compound |

| 0 | ~8.5 | ~8.5 |

| 30 | ~22.5 | ~17.5 |

| 60 | ~20.0 | ~15.0 |

| 90 | ~15.0 | ~11.0 |

| 120 | ~10.0 | ~9.0 |

Data are approximate values derived from graphical representations in published studies for illustrative purposes.

This compound has demonstrated cognitive-enhancing effects in rodent models. Intracerebroventricular (ICV) administration of this compound has been shown to improve performance in memory tasks.

Table 2: Effect of this compound on Cognitive Performance in Rats

| Cognitive Task | Vehicle Performance | This compound Performance |

| Novel Object Recognition | Lower discrimination index | Higher discrimination index |

| Spontaneous Alternation | Lower alternation percentage | Higher alternation percentage |

Performance metrics are qualitative summaries from published findings.

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are attributed to its inhibition of IRAP, which in turn modulates specific signaling pathways.

IRAP is known to cleave and inactivate several peptide hormones. By inhibiting IRAP, this compound is hypothesized to increase the local concentrations of these peptides, leading to enhanced downstream signaling.

An In-depth Technical Guide on the Structure-Activity Relationship of HFI-419

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of HFI-419, a potent benzopyran-based inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP). It delves into the core structure-activity relationships (SAR) of the HFI-series, their binding mode, mechanism of action, and the key experimental protocols used for their evaluation. The information is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting cognitive and metabolic disorders.

Introduction to this compound and its Target, IRAP

This compound, or Ethyl 2-acetylamino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate, is a significant small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP).[1][2] IRAP (EC 3.4.11.3) is a transmembrane zinc-metallopeptidase belonging to the M1 aminopeptidase family.[1][2] It is involved in a variety of physiological processes, including the regulation of peptide hormones like oxytocin (B344502) and vasopressin in the brain, glucose metabolism through its co-localization with GLUT4 in insulin-sensitive tissues, and antigen cross-presentation.[1][2][3][4]

The inhibition of IRAP's enzymatic activity has been identified as a promising therapeutic strategy for enhancing cognitive functions.[5][6][7] this compound and its analogs have been instrumental as chemical probes to elucidate the biological functions of IRAP and as lead compounds for the development of memory-enhancing agents.[5][7][8]

Core Structure-Activity Relationship (SAR) of the HFI-Series

The HFI-series of inhibitors are built upon a benzopyran scaffold. Virtual screening and subsequent medicinal chemistry efforts have elucidated key structural features that govern their inhibitory potency against IRAP.[2][9]

-

Benzopyran Core and 7-Hydroxyl Group: The 4H-benzopyran ring system is fundamental to the activity of this series. A critical interaction involves the hydroxyl group at the 7-position of the benzopyran ring, which is believed to interact with the catalytic Zn2+ ion in the IRAP active site.[2] The replacement of this hydroxyl group results in a complete loss of inhibitory activity.[2]

-

Substitution at the 4-Position: The nature of the substituent at the 4-position of the benzopyran ring significantly influences potency. Aromatic systems, such as a pyridin-3-yl group in this compound or a quinoline (B57606) group in more potent analogs like HFI-435, are crucial for binding.[2] This aromatic moiety engages in a key interaction with the Phe544 residue within the enzyme's binding pocket.[2][5] Notably, quinoline derivatives exhibit greater sensitivity to mutations at Phe544 compared to pyridine (B92270) derivatives, suggesting a more extensive stacking interaction.[2][5]

-

Substitution at the 2-Position: The most potent inhibitors in the HFI-series feature a 2-amino or 2-acetamido substitution on the benzopyran core.[10]

Quantitative SAR Data

The following table summarizes the inhibitory activities of this compound and key analogs, highlighting the structure-activity relationships discussed.

| Compound | R Group (at position 4) | Ki (nM) for IRAP | Selectivity Profile |

| This compound | Pyridin-3-yl | 420[8] (also reported as 480[4][9]) | High selectivity vs. APN, ERAP1, ERAP2, LTA4H[8] |

| HFI-435 | Quinolin-3-yl | 360[8] | Selective for IRAP vs. other aminopeptidases[2] |

| HFI-437 | Quinolin-6-yl | 20[8] | Selective for IRAP vs. other aminopeptidases[2] |

Binding Mode and Mechanism of Action

Computational docking studies, guided by the crystal structure of IRAP, have provided a robust model for the binding of the HFI-series.

-

Active Site Engagement: The benzopyran ring of this compound docks into the catalytic binding site of IRAP.[10] The proposed binding mode suggests that the oxygen in position 3 of the benzopyran ring coordinates the catalytic Zn2+ ion.[10] The aromatic pyridine system at the C4 position extends into a hydrophobic pocket, where it interacts with Phe544.

-

Allosteric Inhibition: More recent studies have revealed a more complex mechanism, suggesting that this compound acts as an allosteric inhibitor.[3][11] This implies that this compound may bind to a site proximal to the active site, inducing a conformational change that inhibits the enzyme's activity against certain substrates, rather than directly competing with the substrate for the catalytic machinery.[3][11] This allosteric nature could explain its substrate-dependent inhibition profile and offers new avenues for designing highly selective IRAP modulators.[3][11][12]

Biological Effects and Associated Signaling Pathways

Inhibition of IRAP by this compound elicits significant biological effects, particularly in the central nervous system and in metabolic regulation.

-

Cognitive Enhancement: this compound has been demonstrated to improve spatial working memory and recognition memory in rodent models.[1][2][5][8] Intracerebroventricular administration of this compound at a dose as low as 0.1 nM significantly enhanced performance in the Spontaneous Alternation Task (SAT).[1]

-

Cellular Mechanism and Signaling: The cognitive-enhancing effects of this compound are linked to its ability to modulate synaptic plasticity. Specifically, this compound increases the density of dendritic spines in hippocampal neurons.[1] This structural change is believed to be driven by a Glucose Transporter Type 4 (GLUT4)-mediated increase in glucose uptake into the neurons.[1][2] Blocking GLUT4-mediated glucose uptake inhibits the this compound-induced increase in spine density, strongly suggesting that this pathway is a key downstream mediator of IRAP inhibition.[1] Other potential pathways involved include the Akt-CREB-BDNF and MeCP2 pathways.[1]

-

Metabolic Regulation: Beyond the brain, this compound has shown beneficial metabolic effects. In a study using obese Zucker rats, a model of insulin (B600854) resistance, treatment with this compound improved whole-body glucose tolerance.[13][14] This effect was associated with an upregulation of antioxidant enzymes and improved insulin signaling in skeletal muscle, as well as reduced expression of inflammatory markers in adipose tissue.[13][14]

Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.

Key Experimental Protocols

The characterization of this compound and its analogs relies on a suite of biochemical, cellular, and in vivo assays.

This protocol is designed to quantify the inhibitory potency (IC50 or Ki) of compounds against IRAP's enzymatic activity.

-

Enzyme Source: Recombinant human IRAP or membrane preparations from cells overexpressing IRAP (e.g., Chinese Hamster Ovary - CHO cells).[6][15]

-

Substrate: A fluorogenic substrate such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is commonly used.

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH, containing necessary co-factors.

-

Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in a microplate format. b. The enzymatic reaction is initiated by adding the fluorogenic substrate. c. The plate is incubated at 37°C for a defined period. d. The reaction is stopped, and the fluorescence of the released product (AMC) is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Counter-screening: To confirm a zinc-independent mechanism of action, active compounds are often re-screened in the presence of added zinc ions.[1]

-

Target Engagement: A biophysical thermal shift assay can be used as a complementary method to confirm direct binding of the compound to the IRAP protein.[1]

This protocol assesses spatial working memory in rodents.

-

Animal Model: Adult male rats.

-

Apparatus: A Y-maze with three identical arms.

-

Drug Administration: this compound or vehicle (e.g., 10% DMSO) is administered via intracerebroventricular (icv) injection a set time before the task.[1]

-

Procedure: a. Each rat is placed at the end of one arm and allowed to freely explore the maze for a defined period (e.g., 8 minutes). b. The sequence of arm entries is recorded. c. An "alternation" is defined as consecutive entries into all three different arms.

-

Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. An increase in this percentage indicates improved spatial working memory. The total number of arm entries is also analyzed to rule out effects on general locomotor activity.[1]

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a well-characterized inhibitor of IRAP that has been pivotal in understanding the enzyme's role in cognition. The structure-activity relationship of the benzopyran series is well-defined, with the 7-hydroxyl group, a 4-position aromatic substituent, and a 2-position acetamido group being key determinants of potency. While initially thought to be a competitive inhibitor, recent evidence points towards a more complex allosteric mechanism of action. The link between IRAP inhibition by this compound, enhanced GLUT4-mediated glucose uptake, and increased dendritic spine density provides a compelling cellular mechanism for its memory-enhancing effects. The detailed methodologies and established SAR provide a solid foundation for the future design and optimization of novel IRAP inhibitors for treating cognitive and metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Allosteric Inhibitor Hits for Insulin-Regulated Aminopeptidase Provides Insights on Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin regulated aminopeptidase - Wikipedia [en.wikipedia.org]

- 5. Crystal structure of human insulin-regulated aminopeptidase with specificity for cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Is There an Interplay Between the Functional Domains of IRAP? [frontiersin.org]

- 8. The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IRAP Inhibitors: M1-Aminopeptidase Family Inspiration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Benzopyran-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Insulin-Regulated Aminopeptidase Inhibition Ameliorates Metabolism in Obese Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Insulin-Regulated Aminopeptidase Inhibition Ameliorates Metabolism in Obese Zucker Rats [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

HFI-419 for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant and growing global health challenge, necessitating the exploration of novel therapeutic strategies. One emerging area of interest is the modulation of the brain's insulin (B600854) signaling pathways, which have been implicated in the cognitive decline associated with AD. HFI-419, a benzopyran-based small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), has shown promise in preclinical studies as a potential cognitive enhancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and key quantitative data to support further research and development in the field of Alzheimer's disease.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent metalloenzyme. In the central nervous system, IRAP is involved in the regulation of synaptic plasticity and memory formation. The prevailing hypothesis is that inhibition of IRAP by this compound leads to enhanced cognitive function through a mechanism involving the glucose transporter type 4 (GLUT4).

The proposed signaling pathway suggests that by inhibiting IRAP, this compound promotes the translocation of GLUT4 to the neuronal cell surface. This, in turn, increases glucose uptake into hippocampal neurons.[1] The enhanced glucose availability is thought to support the energetic demands of synaptic plasticity, leading to an increase in dendritic spine density, which is a key structural correlate of learning and memory.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Species | Assay | Reference |

| In Vitro Efficacy | ||||

| IRAP Inhibition (Ki) | 420 nM | Rat | Enzyme Inhibition Assay | Albiston et al., 2008 |

| IRAP Inhibition (Ki) | 0.48 µM | Rat | Enzyme Inhibition Assay | Mountford et al., 2014 |

| Cellular Efficacy | ||||

| Increased Dendritic Spine Density | Statistically Significant | Rat | Primary Hippocampal Neurons | Seyer et al., 2020 |

| Increased Glucose Uptake | Statistically Significant | Rat | Primary Hippocampal Neurons | Seyer et al., 2020 |

| In Vivo Efficacy | ||||

| Spontaneous Alternation Task (Dose) | 0.1 nmol (i.c.v.) | Rat | Y-maze | Albiston et al., 2008 |

| Spontaneous Alternation Task (% Alternation) | ~75% (vs. ~55% for vehicle) | Rat | Y-maze | Albiston et al., 2008 |

| Novel Object Recognition Task (Discrimination Index) | Statistically Significant Improvement | Rat | Open Field | Albiston et al., 2008 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Spontaneous Alternation Task (Y-Maze)

This task assesses spatial working memory.

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 30 cm high) positioned at 120° angles from each other.

-

Procedure:

-

Rats are habituated to the maze for a set period (e.g., 5 minutes) one day prior to testing.

-

On the testing day, rats receive an intracerebroventricular (i.c.v.) injection of this compound or vehicle.

-

After a specified pre-treatment time (e.g., 30 minutes), each rat is placed at the end of one arm and allowed to freely explore the maze for a defined period (e.g., 8 minutes).

-

The sequence of arm entries is recorded. An arm entry is counted when all four paws of the rat are within the arm.

-

An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).

-

-

Data Analysis: The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Novel Object Recognition Task

This task evaluates recognition memory.

-

Apparatus: An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box). A variety of objects with different shapes, colors, and textures are used, ensuring they are heavy enough not to be displaced by the animals.

-

Procedure:

-

Habituation: Rats are individually habituated to the empty arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time (e.g., 5 minutes).

-

Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set time (e.g., 5 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.

-

-

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

Primary Hippocampal Neuron Culture and Dendritic Spine Analysis

-

Cell Culture:

-

Hippocampi are dissected from embryonic day 18 (E18) rat pups.

-

The tissue is dissociated into single cells using enzymatic digestion (e.g., with trypsin) and mechanical trituration.

-

Neurons are plated on poly-D-lysine-coated coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

-

Cultures are maintained at 37°C in a humidified 5% CO2 incubator.

-

-

This compound Treatment and Immunocytochemistry:

-